[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20202958
InChI: InChI=1S/C19H20N4O5S2/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3
SMILES:
Molecular Formula: C19H20N4O5S2
Molecular Weight: 448.5 g/mol

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone

CAS No.:

Cat. No.: VC20202958

Molecular Formula: C19H20N4O5S2

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone -

Specification

Molecular Formula C19H20N4O5S2
Molecular Weight 448.5 g/mol
IUPAC Name [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C19H20N4O5S2/c1-27-15-7-6-13(12-16(15)28-2)19(24)22-8-10-23(11-9-22)30(25,26)17-5-3-4-14-18(17)21-29-20-14/h3-7,12H,8-11H2,1-2H3
Standard InChI Key IOVGQJLNTPJIHS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC

Introduction

The compound “4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone” is a synthetic organic molecule that belongs to the class of sulfonamide derivatives. It incorporates a benzothiadiazole moiety, a piperazine ring, and a methanone group connected to a dimethoxyphenyl structure. Compounds with similar frameworks are often studied for their potential applications in pharmaceuticals, particularly as inhibitors of specific enzymes or as agents with antimicrobial, antileishmanial, or neuroprotective properties.

Structural Features

The compound features the following key structural elements:

  • Benzothiadiazole Core: A bicyclic aromatic system containing sulfur and nitrogen atoms, which is known for its electron-withdrawing properties and bioactivity.

  • Piperazine Ring: A six-membered heterocyclic structure that enhances solubility and binding affinity in biological systems.

  • Dimethoxyphenyl Group: Provides hydrophobic interactions and potential electron-donating effects.

  • Sulfonamide Linkage: A functional group often associated with enzyme inhibition due to its ability to mimic biological substrates.

PropertyValue
Molecular FormulaC18H20N4O5S
Molecular Weight404.44 g/mol
Functional GroupsSulfonamide, Methanone, Ether
Key Structural FeaturesBenzothiadiazole, Piperazine

Synthesis

The synthesis of compounds like this typically involves:

  • Formation of the Benzothiadiazole Moiety: Starting from ortho-substituted aromatic amines and sulfur-containing reagents.

  • Piperazine Functionalization: Introducing the sulfonamide group via sulfonyl chloride derivatives.

  • Coupling with Dimethoxybenzene: Achieved through Friedel-Crafts acylation or similar methods.

Research Findings

Studies on related compounds provide insights into their biological activities:

ActivityReported IC50/EffectivenessReference Compound/Target
AntibacterialMIC ~80 nMStaphylococcus aureus, Sarcina
AntileishmanialIC50 ~0.059 mMLeishmania infantum
NeuroprotectionModerate AChE inhibitionAlzheimer's disease targets

Limitations and Future Directions

While the compound shows promise in preliminary studies:

  • Further optimization is required to improve selectivity and reduce cytotoxicity.

  • Pharmacokinetic studies are needed to assess bioavailability and metabolism.

  • Expanding structure-activity relationship (SAR) studies could identify analogs with enhanced potency.

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